3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide
Description
The compound 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide features an 8-azabicyclo[3.2.1]octane scaffold substituted at the 8-position with a methylsulfonyl group and at the 3-position with a propanamide linker bearing a 2-ethoxyphenyl moiety. This structure is characteristic of ligands targeting G protein-coupled receptors (GPCRs), particularly vasopressin or serotonin receptors, based on structural analogs in the literature .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-25-18-7-5-4-6-14(18)8-11-19(22)20-15-12-16-9-10-17(13-15)21(16)26(2,23)24/h4-7,15-17H,3,8-13H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYLMIXQYISAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to be involved in various biochemical reactions, such as the asymmetric epoxidation of alkenes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with its targets. Without specific information about this compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity.
Biological Activity
3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a bicyclic azabicyclo[3.2.1]octane core, which is known for its interactions with various biological targets, particularly in the context of opioid receptor modulation.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 366.49 g/mol. The structural features include:
- Azabicyclo[3.2.1]octane moiety
- Methylsulfonyl group
- Ethoxyphenyl substituent
Research indicates that compounds similar to 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide can act as selective antagonists at the mu-opioid receptor (MOR). This interaction is crucial for modulating pain perception and addressing opioid-induced side effects, such as constipation without compromising analgesic efficacy .
Biological Activity and Pharmacological Properties
The biological activity of this compound has been linked to its ability to selectively inhibit the mu-opioid receptor, which plays a significant role in pain management and gastrointestinal motility regulation. Notably, it has been suggested that such compounds can function as peripherally selective antagonists, potentially reducing gastrointestinal side effects associated with opioid use while maintaining central analgesic effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds within the azabicyclo[3.2.1]octane class:
- Opioid Receptor Antagonism :
- Vasopressin Receptor Interaction :
-
In Vivo Efficacy :
- In vivo studies indicated that these compounds could significantly reduce pain responses in animal models while minimizing gastrointestinal side effects, highlighting their therapeutic potential in pain management strategies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Key Structural Features
The 8-azabicyclo[3.2.1]octane core is a common motif in neuroactive and cardiovascular agents. Modifications at the 3- and 8-positions significantly influence receptor affinity and selectivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- 8-Position Modifications: Methylsulfonyl: Enhances receptor binding affinity and selectivity, as seen in V1A antagonists . This group may stabilize the receptor-ligand interaction via hydrogen bonding.
- 3-Position Modifications: Arylpropanamides (e.g., 2-ethoxyphenyl, 4-chlorophenyl): Hydrophobic aryl groups improve binding to GPCRs. The 4-chloro derivative in showed superior V1A antagonism, while the 2-ethoxy variant may offer steric advantages . Heterocyclic Carboxamides (e.g., quinoline in ): Shift activity toward serotonin receptors (5-HT4), demonstrating scaffold versatility .
Pharmacological and Physicochemical Properties
Q & A
Basic Research: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide requires a multi-step approach with careful optimization of reaction conditions. Key considerations include:
- Intermediate Preparation : Start with functionalized 8-azabicyclo[3.2.1]octane derivatives, such as N-(8-azabicyclo[3.2.1]oct-3β-yl)amide intermediates, which can be synthesized via nucleophilic substitution or reductive amination (e.g., using methylsulfonyl chloride for sulfonylation) .
- Coupling Reactions : Use amide bond formation between the bicyclic amine and the 3-(2-ethoxyphenyl)propanoyl moiety. Optimize solvents (e.g., DCM or acetonitrile) and coupling agents (e.g., HATU or EDC) to enhance yield .
- Purification and Characterization : Employ column chromatography for purification and validate structural integrity via , , and mass spectrometry (MS) .
Basic Research: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Answer:
Contradictions in SAR often arise from subtle structural variations. Methodological strategies include:
- Systematic Substitution : Synthesize analogs with incremental modifications (e.g., replacing ethoxyphenyl with methoxyphenyl or fluorophenyl groups) to isolate critical pharmacophores .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., dopamine D2/D3), comparing calculated binding affinities with experimental values .
- Comparative Binding Assays : Perform competitive radioligand binding studies under standardized conditions (e.g., using -spiperone for D2 receptors) to minimize assay variability .
Advanced Research: What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration (e.g., PAMPA-BBB assay) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites in plasma or brain tissue that may contribute to in vivo effects .
- Dose-Response Studies : Conduct in vivo efficacy tests (e.g., rodent behavioral models) with escalating doses to reconcile potency differences observed in vitro .
Advanced Research: How can computational modeling predict the target engagement of this compound?
Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize 3D conformations and calculate electrostatic potential maps for pharmacophore alignment .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine transporters) over nanosecond timescales to assess binding stability and residence time .
- Free Energy Perturbation (FEP) : Quantify binding free energy differences between analogs to prioritize synthetic targets .
Advanced Research: What methodologies reconcile conflicting data from independent studies on this compound’s mechanism of action?
Answer:
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .
- Orthogonal Assays : Validate results with complementary techniques (e.g., calcium flux assays for GPCR activity alongside cAMP measurement) .
- Crystallography : Resolve X-ray structures of the compound bound to its target (e.g., D3 receptor) to provide definitive mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
